Ethyl 3-oxo-3-(thiophen-2-yl)propanoate

Biocatalysis Enantioselective Reduction Chiral Intermediate Synthesis

Researchers optimizing asymmetric ketoreductase reductions face yield and ee trade-offs with generic β-keto esters. Ethyl 3-oxo-3-(thiophen-2-yl)propanoate solves this: • 4× faster reduction kinetics (6 h vs. 24 h) vs. N-methyl amide analog, lowering enzyme cost per batch • Maintained >99% ee for (S)-duloxetine intermediates without additional resolution steps • Balanced LogP 2.0 ensures cell permeability; 291°C bp provides wide thermal window for distillative purification Supplied at 97-98% purity with NMR/HPLC documentation to ensure downstream heterocyclic library quality.

Molecular Formula C9H10O3S
Molecular Weight 198.24 g/mol
CAS No. 13669-10-8
Cat. No. B089249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxo-3-(thiophen-2-yl)propanoate
CAS13669-10-8
Molecular FormulaC9H10O3S
Molecular Weight198.24 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)C1=CC=CS1
InChIInChI=1S/C9H10O3S/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5H,2,6H2,1H3
InChIKeyVKSDKUXHVLZDHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-oxo-3-(thiophen-2-yl)propanoate: β-Keto Ester Building Block


Ethyl 3-oxo-3-(thiophen-2-yl)propanoate (CAS 13669-10-8) is a β-keto ester characterized by a thiophene ring at the β-position, with molecular formula C9H10O3S and molecular weight 198.24 g/mol [1]. The compound exists as a colorless to light yellow liquid or low-melting solid (melting point 24°C), with a boiling point of 291.0±15.0°C at 760 mmHg and density of 1.212±0.06 g/cm³ . Its structural features include a reactive β-keto ester moiety capable of enolate formation and a thiophene heterocycle that imparts distinct electronic properties compared to phenyl or furan analogs .

Irreplaceability of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate


Generic substitution among β-keto esters fails because the specific combination of the thiophene heterocycle and the ethyl ester moiety governs both physical properties and biochemical recognition. The thiophene ring introduces sulfur-mediated electronic effects distinct from oxygen-containing furan or all-carbon phenyl rings, altering reactivity in condensation and cycloaddition reactions . The ethyl ester chain length modulates lipophilicity, volatility, and steric accessibility to enzymatic active sites; replacing it with methyl, tert-butyl, or acid variants changes partitioning behavior, boiling point, and substrate recognition in ketoreductase-catalyzed reductions [1]. These differences translate into measurable variations in synthetic yield, enantioselectivity, and purification efficiency, making direct one-for-one replacement without re-optimization impractical.

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate: Differentiation from Closest Analogs


Bioreduction Kinetics in Duloxetine Intermediate Synthesis

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate is reduced 4-fold faster by the S12G mutant of ketoreductase ChKRED15 compared to its N-methyl amide analog, enabling higher-throughput biocatalytic production of the chiral (S)-alcohol precursor for duloxetine [1]. This kinetic advantage reduces reactor residence time and increases volumetric productivity in industrial settings.

Biocatalysis Enantioselective Reduction Chiral Intermediate Synthesis Ketoreductase

Boiling Point Comparison for Distillation

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate exhibits a boiling point of 291°C at 760 mmHg, which is 15-23°C higher than its methyl ester analog (275.8°C) and 23°C higher than the phenyl analog (268.1°C) [1][2]. This higher boiling point provides a wider temperature window for vacuum distillation purification and reduces volatility during ambient storage and handling.

Purification Distillation Physical Property Process Chemistry

Lipophilicity and Membrane Permeability

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate has an XLogP3 value of 2.0, positioning it between the less lipophilic methyl ester (LogP 1.49) and the slightly less lipophilic phenyl analog (LogP 1.87) [1][2]. This moderate lipophilicity balances aqueous solubility (predicted 1.02 mg/mL) with sufficient membrane permeability for cell-based assays and efficient organic-phase extraction during workup.

Lipophilicity LogP Drug Design ADME Solvent Extraction

Commercial Purity and Analytical Documentation

Ethyl 3-oxo-3-(thiophen-2-yl)propanoate is routinely supplied at 97% purity with accompanying NMR, HPLC, and GC batch-specific analytical reports, whereas the methyl ester analog is typically offered at 95% purity with less comprehensive documentation . The 2% absolute purity difference reduces the burden of impurity profiling and re-purification in sensitive downstream applications.

Purity Quality Control Analytical Chemistry Procurement Reproducibility

Applications of Ethyl 3-oxo-3-(thiophen-2-yl)propanoate


Biocatalytic (S)-Duloxetine Intermediate Production

When implementing ketoreductase-catalyzed asymmetric reduction for (S)-duloxetine synthesis, ethyl 3-oxo-3-(thiophen-2-yl)propanoate is the preferred substrate due to its 4-fold faster conversion kinetics (6 h vs. 24 h) compared to the N-methyl amide analog, enabling higher throughput and reduced enzyme cost per batch [1]. The maintained >99% ee ensures that chiral purity requirements for pharmaceutical intermediates are met without additional resolution steps.

Vacuum Distillation for Scale-Up Purification

For processes requiring distillative purification, the 291°C boiling point of ethyl 3-oxo-3-(thiophen-2-yl)propanoate provides a wider operational window than the methyl ester (275.8°C) or phenyl analog (268.1°C), reducing the risk of thermal decomposition and improving fractionation resolution [2][3]. This property is critical when scaling reactions that generate high-boiling impurities.

Cell-Based Assays with Balanced Lipophilicity

The XLogP3 of 2.0 for ethyl 3-oxo-3-(thiophen-2-yl)propanoate represents a balanced lipophilicity profile that enhances membrane permeability while retaining sufficient aqueous solubility (1.02 mg/mL predicted) for cell culture media [4]. This differentiates it from the less lipophilic methyl ester (LogP 1.49), which may exhibit reduced cellular uptake, and provides a predictable partition behavior distinct from the phenyl analog (LogP 1.87).

Heterocyclic Library Synthesis with High Purity

When constructing thiophene-containing heterocyclic libraries (pyrazoles, isoxazoles, thiazoles) via condensation or cycloaddition, the 97% purity grade with NMR/HPLC documentation ensures that downstream product purity is not compromised by starting material impurities, reducing the need for extensive purification and improving library quality metrics.

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